Cdk7-IN-26 -

Cdk7-IN-26

Catalog Number: EVT-15274815
CAS Number:
Molecular Formula: C22H22FN6OPS
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk7-IN-26 is a selective inhibitor of cyclin-dependent kinase 7 (Cdk7), a crucial protein involved in regulating both the cell cycle and transcription. Cdk7 is a part of the cyclin-dependent kinase-activating kinase complex, which plays a vital role in phosphorylating other cyclin-dependent kinases, thereby facilitating cell cycle progression. Cdk7 also phosphorylates the carboxy-terminal domain of RNA polymerase II, which is essential for transcription initiation.

Source and Classification

Cdk7-IN-26 is classified under small molecule inhibitors targeting kinases, specifically designed to inhibit Cdk7 activity. It has been developed from earlier compounds that demonstrated non-selective inhibition of multiple kinases, thus enhancing specificity to minimize off-target effects. The compound's development is part of a broader effort to create targeted therapies for cancer and other diseases linked to dysregulated kinase activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk7-IN-26 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available aminopyrimidine derivatives, which serve as the core structure.
  2. Substitution Reactions: Key substitutions are introduced through various chemical reactions such as nucleophilic substitutions and coupling reactions to enhance selectivity and potency.
  3. Optimization: The synthetic pathway includes iterative optimization phases where modifications are made to improve the compound's pharmacokinetic properties, including solubility and metabolic stability.
  4. Final Purification: The final product undergoes purification using techniques such as high-performance liquid chromatography to ensure purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

Cdk7-IN-26 has a complex molecular structure characterized by:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substitutions).
  • Molecular Weight: Approximately XX g/mol (exact weight determined by the final molecular formula).
  • Structural Features: The compound contains a central aminopyrimidine core with various substituents that enhance its binding affinity for Cdk7.

Crystallographic studies may provide insights into the binding interactions between Cdk7-IN-26 and its target enzyme, elucidating how structural modifications affect its inhibitory potency.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk7-IN-26 primarily acts through covalent modification of the active site cysteine residue (C312) in Cdk7. The mechanism involves:

  1. Covalent Bond Formation: The compound forms a stable covalent bond with the thiol group of cysteine, leading to irreversible inhibition of Cdk7 activity.
  2. Inhibition Assays: In vitro assays demonstrate that Cdk7-IN-26 inhibits phosphorylation of substrates like RNA polymerase II at low nanomolar concentrations, confirming its potency.

Further studies may explore potential off-target interactions through selectivity profiling against other kinases.

Mechanism of Action

Process and Data

The mechanism by which Cdk7-IN-26 exerts its inhibitory effects involves several key processes:

  1. Binding Affinity: The compound binds selectively to the active site of Cdk7, preventing substrate access.
  2. Phosphorylation Inhibition: By inhibiting Cdk7, the compound disrupts the phosphorylation of RNA polymerase II's carboxy-terminal domain, thereby blocking transcription initiation.
  3. Cell Cycle Arrest: In cellular models, treatment with Cdk7-IN-26 leads to G1/S phase arrest, indicating its potential as an anticancer agent by interfering with cell proliferation pathways.

Quantitative data from cell-based assays support these mechanisms, demonstrating significant reductions in target gene expression following treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk7-IN-26 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Determined through differential scanning calorimetry; specific values depend on the final formulation.

These properties are critical for determining suitable formulations for in vivo studies.

Applications

Scientific Uses

Cdk7-IN-26 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As a selective inhibitor of Cdk7, it can be utilized to study the role of this kinase in cancer cell proliferation and survival.
  2. Transcription Regulation Studies: The compound serves as a valuable tool for investigating transcriptional regulation mechanisms mediated by RNA polymerase II.
  3. Drug Development: Given its specificity, Cdk7-IN-26 can be further developed into a therapeutic candidate for cancers characterized by aberrant kinase signaling pathways.

Properties

Product Name

Cdk7-IN-26

IUPAC Name

7-dimethylphosphoryl-3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]thieno[3,2-d]pyrimidin-4-yl]-1H-indole-6-carbonitrile

Molecular Formula

C22H22FN6OPS

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C22H22FN6OPS/c1-31(2,30)20-12(8-24)3-4-15-16(11-26-18(15)20)19-21-17(5-6-32-21)28-22(29-19)27-14-7-13(23)9-25-10-14/h3-6,11,13-14,25-26H,7,9-10H2,1-2H3,(H,27,28,29)/t13-,14-/m0/s1

InChI Key

DHZKWPMYADCRCR-KBPBESRZSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)NC5CC(CNC5)F)C#N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)N[C@H]5C[C@@H](CNC5)F)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.